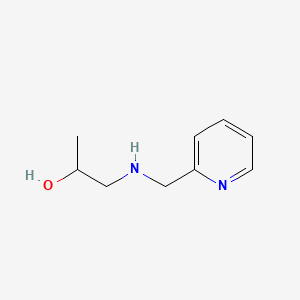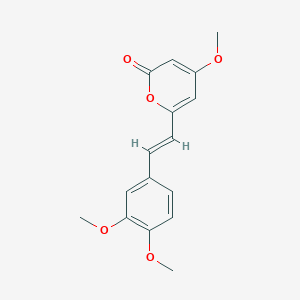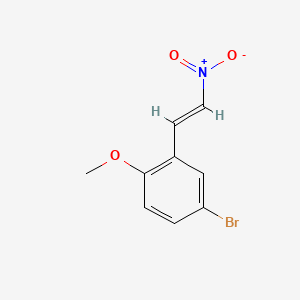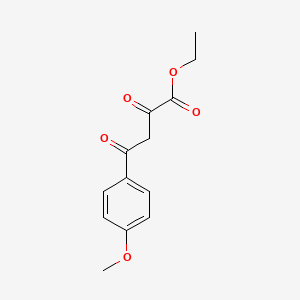
1-(pyridin-2-ylmethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylmethylamino)propan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring attached to a propanol group through a methylamino linkage. This compound has been studied for its potential antioxidant properties and its ability to reduce oxidative stress in neuronal cells .
Méthodes De Préparation
The synthesis of 1-(pyridin-2-ylmethylamino)propan-2-ol typically involves the reaction of pyridine-2-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(Pyridin-2-ylmethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Applications De Recherche Scientifique
1-(Pyridin-2-ylmethylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has been studied for its antioxidant properties and its ability to reduce oxidative stress in neuronal cells.
Medicine: It has potential therapeutic applications in treating oxidative stress-related disorders.
Mécanisme D'action
The mechanism by which 1-(pyridin-2-ylmethylamino)propan-2-ol exerts its effects involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. The compound can form complexes with metal ions, which enhances its antioxidant properties. These complexes can decompose ROS, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the superoxide dismutase and catalase activities, which are mimicked by the compound .
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-ylmethylamino)propan-2-ol can be compared with other similar compounds, such as:
2-phenyl-1-(pyridin-2-ylmethylamino)propan-2-ol: This compound has a phenyl group instead of a propanol group, which may affect its chemical properties and applications.
1-pyridin-2-yl-propan-2-one: This compound lacks the methylamino linkage, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit significant antioxidant properties.
Propriétés
Numéro CAS |
68892-16-0 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(pyridin-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-8(12)6-10-7-9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |
Clé InChI |
SVJCONVIKRDPJV-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=CC=N1)O |
SMILES canonique |
CC(CNCC1=CC=CC=N1)O |
Key on ui other cas no. |
68892-16-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)






